molecular formula C7H12N4O B12441577 1-(1,2-Dimethyl-1H-imidazol-5-yl)-3-methylurea

1-(1,2-Dimethyl-1H-imidazol-5-yl)-3-methylurea

Katalognummer: B12441577
Molekulargewicht: 168.20 g/mol
InChI-Schlüssel: SRBMTSGWPVJWNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1,2-Dimethyl-1H-imidazol-5-yl)-3-methylurea is a chemical compound that belongs to the class of imidazole derivatives It is characterized by the presence of a dimethyl-imidazole ring and a methylurea group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2-Dimethyl-1H-imidazol-5-yl)-3-methylurea typically involves the reaction of 1,2-dimethylimidazole with an appropriate isocyanate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{1,2-Dimethylimidazole} + \text{Isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1,2-Dimethyl-1H-imidazol-5-yl)-3-methylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler imidazole compounds.

Wissenschaftliche Forschungsanwendungen

1-(1,2-Dimethyl-1H-imidazol-5-yl)-3-methylurea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(1,2-Dimethyl-1H-imidazol-5-yl)-3-methylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(1,2-Dimethyl-1H-imidazol-5-yl)methylamine
  • 1-(1,2-Dimethyl-1H-imidazol-5-yl)methanol

Uniqueness

1-(1,2-Dimethyl-1H-imidazol-5-yl)-3-methylurea is unique due to the presence of both a dimethyl-imidazole ring and a methylurea group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C7H12N4O

Molekulargewicht

168.20 g/mol

IUPAC-Name

1-(2,3-dimethylimidazol-4-yl)-3-methylurea

InChI

InChI=1S/C7H12N4O/c1-5-9-4-6(11(5)3)10-7(12)8-2/h4H,1-3H3,(H2,8,10,12)

InChI-Schlüssel

SRBMTSGWPVJWNO-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=C(N1C)NC(=O)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.